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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone and ester.

As a benzophenone derivative, it holds potential as a building block in organic synthesis, a

photoinitiator, or an intermediate in the development of pharmacologically active compounds.

Accurate and comprehensive characterization is critical to confirm its identity, purity, and

stability, ensuring reliable results in subsequent research and development. This document

provides a suite of detailed analytical protocols for the definitive characterization of this

compound using modern spectroscopic and chromatographic techniques.

Physicochemical Properties
A summary of the key physicochemical properties for 2-Acetoxy-3'-methylbenzophenone is

presented below. These data are fundamental for sample handling and analysis.
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Property Value Source

IUPAC Name --INVALID-LINK--methanone [1]

CAS Number 890098-89-2 [1]

Molecular Formula C₁₆H₁₄O₃ [1]

Molecular Weight 254.28 g/mol [1]

Physical State
Solid or Oil (predicted based

on analogs)
N/A

Spectroscopic Characterization Protocols
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by

mapping the chemical environments of ¹H and ¹³C nuclei.

Experimental Protocol:

Sample Preparation: Accurately weigh 5-10 mg of 2-Acetoxy-3'-methylbenzophenone and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra

on a 400 MHz (or higher) spectrometer.

¹H NMR Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12

ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a

spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to
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achieve a good signal-to-noise ratio.

Expected Data: Based on the structure and data from similar benzophenone derivatives, the

following spectral data are anticipated.[2][3]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.2 Multiplet (m) 8H
Aromatic Protons
(C₆H₄ and C₆H₅)

~ 2.4 Singlet (s) 3H
Methyl Protons (-CH₃

on tolyl ring)

| ~ 2.2 | Singlet (s) | 3H | Acetoxy Protons (-OCOCH₃) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 197 Ketone Carbonyl (C=O)

~ 169 Ester Carbonyl (OCOCH₃)

~ 150 - 125 Aromatic Carbons (12 signals)

~ 21.5 Methyl Carbon (-CH₃ on tolyl ring)

| ~ 21.0 | Acetoxy Carbon (-OCOCH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the key functional groups present in the molecule through their

characteristic vibrational frequencies.

Experimental Protocol:
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Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR

crystal, ensuring good contact.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Data: The FTIR spectrum is expected to show strong absorptions corresponding to

the ester and ketone carbonyl groups.[4][5]

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2950 - 2850 Weak
Aliphatic C-H Stretch (methyl

groups)

~ 1765 Strong Ester C=O Stretch

~ 1665 Strong Ketone C=O Stretch

~ 1600 - 1450 Medium-Strong Aromatic C=C Bending

| ~ 1200 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

further confirming the molecular identity.

Experimental Protocol (GC-MS):
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Injection: Inject 1 µL of the sample solution in split mode.

Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of

15-20°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Expected Data: The mass spectrum will show the molecular ion peak and characteristic

fragment ions.[6]

Table 4: Expected Mass Spectrometry Fragments (EI)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Mass-to-Charge Ratio) Proposed Fragment Identity

254 [M]⁺ (Molecular Ion)

212 [M - CH₂CO]⁺ (Loss of ketene)

197 [M - C₂H₃O₂]⁺ (Loss of acetoxy radical)

119
[C₆H₅-CO-CH₃]⁺ (Methylphenyl ketone

fragment)

105 [C₆H₅CO]⁺ (Benzoyl cation)

91 [C₇H₇]⁺ (Tolyl cation)

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the

purity of non-volatile organic compounds and quantifying impurities.[7][8]

Experimental Protocol (Reversed-Phase HPLC):

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or

acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution at ~0.1

mg/mL via dilution.

Instrumentation: Use an HPLC system with a UV detector.

HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[8]

[9]

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.
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Detection: UV detection at a wavelength of 254 nm.

Injection Volume: 10 µL.

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of 2-
Acetoxy-3'-methylbenzophenone as a percentage of the total peak area.

Expected Data: A successful separation should yield a major peak corresponding to the target

compound with a stable retention time. Purity is typically reported as area percent.

Table 5: HPLC Purity Analysis Parameters

Parameter Typical Value

Retention Time (tR) Dependent on exact conditions

Purity (Area %) > 95% (typical for research grade)

Limit of Detection (LOD) ~0.0015 µg/mL[8]

| Limit of Quantification (LOQ)| ~0.005 µg/mL[8] |

Visual Workflows and Logical Diagrams
Visual diagrams help clarify the overall analytical strategy and the chemical logic behind the

data interpretation.
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Caption: General analytical workflow for the characterization of 2-Acetoxy-3'-
methylbenzophenone.
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Parent Ion
C₁₆H₁₄O₃⁺

m/z = 254

Fragment 1
[M - CH₂CO]⁺

m/z = 212

- 42 Da
(Ketene)

Fragment 2
[M - OCOCH₃]⁺

m/z = 197

- 57 Da
(Acetoxy)

Benzoyl Cation
C₇H₅O⁺

m/z = 105- C₆H₄CH₃

Tolyl Cation
C₇H₇⁺

m/z = 91

- COC₆H₅

Phenyl Cation
C₆H₅⁺

m/z = 77

- CO

Click to download full resolution via product page

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1323976#analytical-techniques-for-characterizing-2-
acetoxy-3-methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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